7-Borabicyclo[2.2.1]hept-2-ene
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Overview
Description
7-Borabicyclo[2.2.1]hept-2-ene is a boron-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Borabicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the reaction of norbornene with borane (BH3) in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired boron-containing bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Borabicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
7-Borabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboranes, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or in drug design.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of polymers and other materials with unique properties due to the presence of boron.
Mechanism of Action
The mechanism of action of 7-Borabicyclo[2.2.1]hept-2-ene in chemical reactions typically involves the formation of a boron-carbon bond. This bond formation is facilitated by the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and accept electron pairs from other molecules. This reactivity is exploited in various synthetic applications, such as hydroboration, where the compound adds across double bonds to form organoboranes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the boron atom.
7-Oxabicyclo[2.2.1]hept-2-ene: A bicyclic compound with an oxygen atom instead of boron.
Bicyclo[2.2.1]heptane: A saturated version of the bicyclic structure.
Uniqueness
7-Borabicyclo[2.2.1]hept-2-ene is unique due to the presence of the boron atom, which imparts distinct reactivity and properties compared to its analogs. The boron atom allows for unique interactions and reactions that are not possible with the carbon or oxygen analogs, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
143172-45-6 |
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Molecular Formula |
C6H8B |
Molecular Weight |
90.94 g/mol |
InChI |
InChI=1S/C6H8B/c1-2-6-4-3-5(1)7-6/h1-2,5-6H,3-4H2 |
InChI Key |
XENVCQCOZBRLOK-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCC1C=C2 |
Origin of Product |
United States |
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